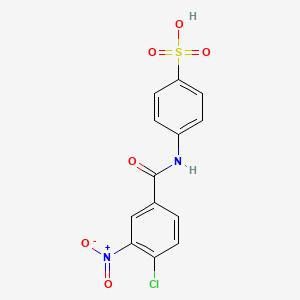
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a chloro, nitro, and sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid typically involves multiple steps:
Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The sulfonic acid group is introduced by treating the chloronitrobenzene with sulfur trioxide (SO3) in fuming sulfuric acid.
Amidation: Finally, the amide group is introduced by reacting the sulfonated compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Hydroxide ions, alkoxide ions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(4-Amino-3-chlorobenzamido)benzene-1-sulfonic acid.
Substitution: 4-(4-Hydroxy-3-nitrobenzamido)benzene-1-sulfonic acid.
Oxidation: Various sulfonic acid derivatives.
Applications De Recherche Scientifique
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Chloro-3-nitrobenzamide: Similar structure but lacks the sulfonic acid group.
4-(4-Chloro-3-nitrobenzamido)benzoic acid: Similar structure but lacks the sulfonic acid group.
Uniqueness
4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
90164-02-6 |
|---|---|
Formule moléculaire |
C13H9ClN2O6S |
Poids moléculaire |
356.74 g/mol |
Nom IUPAC |
4-[(4-chloro-3-nitrobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-6-1-8(7-12(11)16(18)19)13(17)15-9-2-4-10(5-3-9)23(20,21)22/h1-7H,(H,15,17)(H,20,21,22) |
Clé InChI |
CQMKWAGJTHKQBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


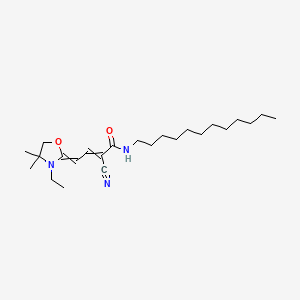

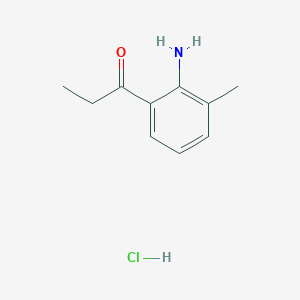
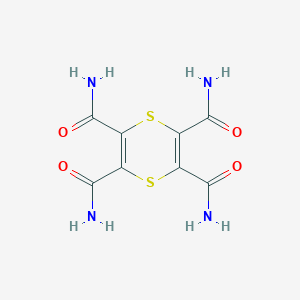
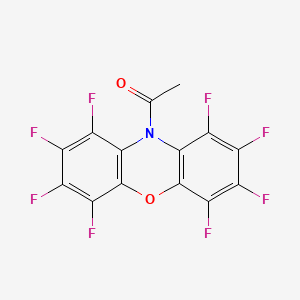


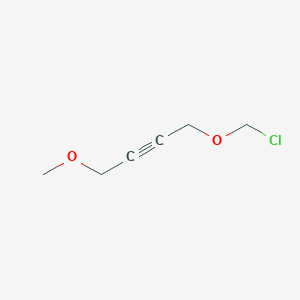

![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)

